Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, phenylmethyl ester, (1R,3R)- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, phenylmethyl ester, (1R,3R)-
Brand Name: Vulcanchem
CAS No.: 64312-78-3
VCID: VC18477766
InChI: InChI=1S/C17H22O2/c1-12(2)10-14-15(17(14,3)4)16(18)19-11-13-8-6-5-7-9-13/h5-10,14-15H,11H2,1-4H3/t14-,15+/m1/s1
SMILES:
Molecular Formula: C17H22O2
Molecular Weight: 258.35 g/mol

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, phenylmethyl ester, (1R,3R)-

CAS No.: 64312-78-3

Cat. No.: VC18477766

Molecular Formula: C17H22O2

Molecular Weight: 258.35 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, phenylmethyl ester, (1R,3R)- - 64312-78-3

Specification

CAS No. 64312-78-3
Molecular Formula C17H22O2
Molecular Weight 258.35 g/mol
IUPAC Name benzyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Standard InChI InChI=1S/C17H22O2/c1-12(2)10-14-15(17(14,3)4)16(18)19-11-13-8-6-5-7-9-13/h5-10,14-15H,11H2,1-4H3/t14-,15+/m1/s1
Standard InChI Key KIODTPOSZZYFIX-CABCVRRESA-N
Isomeric SMILES CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC=CC=C2)C
Canonical SMILES CC(=CC1C(C1(C)C)C(=O)OCC2=CC=CC=C2)C

Introduction

Identity and Nomenclature

Chemical Identity

The compound is systematically named benzyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate . Its stereochemistry is defined by the (1R,3R) configuration, critical for its biological activity and physicochemical behavior. Alternative synonyms include Benzyl 1R, trans-chrysanthemate and 2,2-Dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylic acid benzyl ester .

Structural and Stereochemical Features

Molecular Architecture

The molecule comprises a cyclopropane ring with two methyl groups at C2 and a 2-methylpropenyl substituent at C3 (Figure 1). The benzyl ester group at C1 introduces aromaticity and influences lipophilicity. Key structural descriptors include:

  • Molecular Formula: C₁₇H₂₂O₂

  • Molecular Weight: 258.35 g/mol

  • SMILES Notation: CC(=C[C@@H]1C@HC(=O)OCC2=CC=CC=C2)C

The trans-configuration of the cyclopropane ring and propenyl group is stabilized by steric hindrance, as evidenced by X-ray crystallography of analogous chrysanthemates .

Stereochemical Significance

The (1R,3R) configuration ensures optimal spatial alignment for interaction with biological targets, such as insect sodium channels . Enantiomeric purity is critical; racemic mixtures exhibit reduced efficacy, as seen in resmethrin .

Synthesis and Production

Synthetic Pathways

The compound is synthesized via esterification of (1R,3R)-trans-chrysanthemic acid with benzyl alcohol under acidic catalysis . Key steps include:

  • Chrysanthemic Acid Preparation: Biosynthetic or chemical synthesis from monoterpenes, with stereocontrol achieved via chiral auxiliaries .

  • Esterification: Benzyl alcohol reacts with chrysanthemic acid chloride in anhydrous conditions .

Industrial-Scale Challenges

Large-scale production faces hurdles in maintaining enantiomeric excess (>98%) and minimizing byproducts like cis-isomers. Chromatographic purification or enzymatic resolution may be employed .

Physicochemical Properties

Computed and Experimental Data

PropertyValueMethod/Source
XLogP35.5Computed
Hydrogen Bond Acceptors2PubChem
Rotatable Bonds5PubChem
Topological Polar Surface Area26.3 ŲPubChem

Solubility and Stability

The compound is lipophilic (XLogP3 = 5.5 ), soluble in organic solvents (e.g., benzene, ethanol), but insoluble in water . It degrades under UV light via cyclopropane ring opening and ester hydrolysis , necessitating storage in amber containers.

Although less potent than bioresmethrin , the benzyl ester derivative exhibits contact toxicity against stored-grain pests like Rhyzopertha dominica. Its mode of action involves sodium channel modulation, causing hyperexcitation in insects .

Comparative Efficacy

CompoundLD₅₀ (μg/insect)Target Species
Benzyl chrysanthemate0.12Tribolium castaneum
Bioresmethrin0.05Rhyzopertha dominica

Toxicological and Environmental Profile

Ecotoxicology

The compound’s persistence in soil (t₁/₂ = 7–14 days) and bioaccumulation potential (LogKow = 5.5 ) necessitate environmental monitoring. Non-target aquatic organisms are highly susceptible, with LC₅₀ values <1 ppm for Daphnia magna .

Recent Advances and Research Directions

Photostability Enhancements

Encapsulation in silica nanoparticles reduces UV degradation by 40%, extending residual activity on crop surfaces .

Synthetic Biology Approaches

Engineered E. coli strains expressing limonene synthase and cytochrome P450 enzymes enable sustainable chrysanthemic acid production, lowering synthesis costs .

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